5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. This specific compound features a bromo substituent and a methoxy group on the phenyl ring, contributing to its unique chemical properties. The molecular formula is , and it has garnered interest in various scientific fields due to its potential biological activities.
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole is classified as an organic compound, specifically an aromatic heterocycle. It falls under the broader category of isoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole typically involves multi-step organic reactions. One common method includes the condensation of 3-methylisoxazole with 3-bromo-4-methoxybenzaldehyde, followed by cyclization reactions that yield the desired product.
The molecular structure of 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole consists of:
BrC1=CC=C(C(N=C2OC)=C(C=N2)C3=CC(C)=NO3)=C1
JSEZIOKLUIPIOJ-UHFFFAOYSA-N
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole can participate in various chemical reactions:
The mechanism of action for 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole involves its interaction with biological targets, potentially affecting various signaling pathways:
5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole has several scientific uses:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential for future therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5